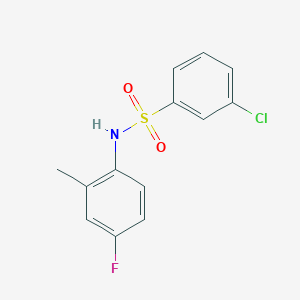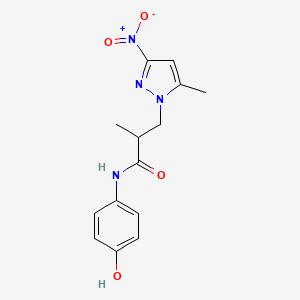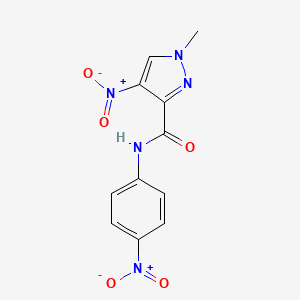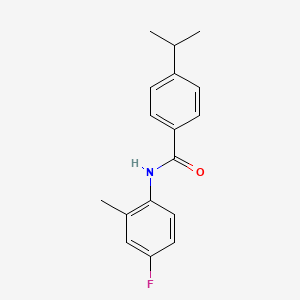![molecular formula C18H18ClN3S B10967943 3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10967943.png)
3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of benzyl and chlorobenzyl groups attached to the triazole ring, along with a sulfanyl group and an ethyl substituent
Preparation Methods
The synthesis of 3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide. This intermediate is then reacted with 3-benzyl-4-ethyl-4H-1,2,4-triazole-5-thiol under appropriate conditions to yield the desired compound. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or acetonitrile, and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the triazole ring or the benzyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. This can lead to the formation of various derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while nucleophilic substitution can produce a wide range of substituted triazoles.
Scientific Research Applications
3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an antimicrobial or antifungal agent. The presence of the triazole ring is known to enhance the biological activity of such compounds.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:
3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one: This compound has a similar structure but contains an imidazoquinazolinone ring instead of a triazole ring. The presence of the imidazoquinazolinone ring may confer different biological activities and properties.
3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazole: This compound has a similar triazole ring but with different substituents on the benzyl group. The presence of dimethylphenyl groups may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C18H18ClN3S |
|---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
3-benzyl-5-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C18H18ClN3S/c1-2-22-17(12-14-7-4-3-5-8-14)20-21-18(22)23-13-15-9-6-10-16(19)11-15/h3-11H,2,12-13H2,1H3 |
InChI Key |
JDDLUNNRSTUVSG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10967860.png)


![(2E)-2-{[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B10967878.png)




![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-3-phenylurea](/img/structure/B10967916.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B10967923.png)
![2-(5-Methyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B10967924.png)
![Methyl 5-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10967927.png)
![N-Cyclopentyl-2-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B10967930.png)
![N-cyclopentyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B10967937.png)
